molecular formula C16H17N3O B2913173 N-[4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide CAS No. 2305534-48-7

N-[4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide

Cat. No. B2913173
CAS RN: 2305534-48-7
M. Wt: 267.332
InChI Key: SMXTWOGMYXEXKL-UHFFFAOYSA-N
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Description

“N-[4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide” is a compound that belongs to the class of hydrazone derivatives . Hydrazone derivatives are known to exhibit a wide variety of biological activities including anti-microbial . In heterocyclic moiety, imidazo [1,2-a]pyrimidines are the subject of immense interest for their antimicrobial activity and also for their analgesic, antipyretic, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of this compound involves the condensation of 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine . Alkylation or acylation of the secondary amine yielding compounds was achieved by treating with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .


Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1 H, 13 C NMR, Mass, and IR spectral data . For example, the 1 H NMR spectra of a related compound is characterized by four singlets at 11.26, 8.52, 7.36, and 6.32 ppm with one proton integration corresponds to –CO–NH–N–, –N=HC–Ar, Imidazo-HC=C–, and –CH 2 –NH .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, alkylation, and acylation . The condensation of 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes leads to the generation of hydrazone derivatives .

Mechanism of Action

While the specific mechanism of action for “N-[4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide” is not mentioned in the retrieved papers, it’s worth noting that hydrazone derivatives are known for their wide variety of biological activities . These include antimicrobial, antitumor, anti-platelet, vasodilator, antiviral, anticancer, antitubercular, and anti-HIV activities .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the wide range of activities exhibited by hydrazone derivatives , there could be potential for discovering new therapeutic applications for this compound.

properties

IUPAC Name

N-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-16(20)17-13-8-6-12(7-9-13)14-11-19-10-4-3-5-15(19)18-14/h2,6-9,11H,1,3-5,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXTWOGMYXEXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C2=CN3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)prop-2-enamide

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